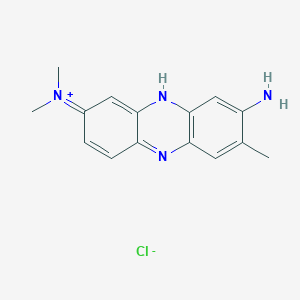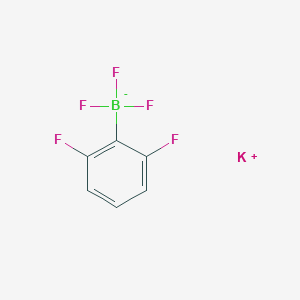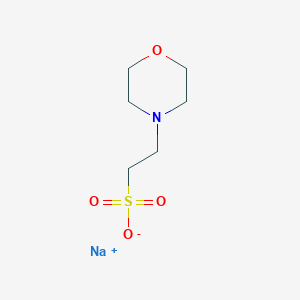
sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is a zwitterionic amino sulfonate buffer. It is structurally similar to 3-morpholinopropane-1-sulfonic acid, with the key difference being the presence of a hydroxyl group on the propane chain . This compound is commonly used in biochemical research due to its buffering capacity within a pH range of 6.5 to 7.9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 65°C.
Solvent: Aqueous or organic solvents depending on the specific reaction step.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The sulfonate group is generally stable and does not undergo reduction under mild conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Substitution products: Various substituted morpholine derivatives.
Scientific Research Applications
Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is widely used in scientific research due to its buffering capacity and stability. Some applications include:
Biochemistry: Used as a buffer in enzyme assays and protein purification.
Molecular Biology: Employed in DNA and RNA electrophoresis to maintain pH stability.
Medicine: Investigated for its potential in drug formulation and delivery systems.
Industry: Utilized in the formulation of various biochemical reagents and diagnostic kits
Mechanism of Action
The buffering action of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH in biochemical reactions. The morpholine ring and sulfonate group play crucial roles in this proton exchange process .
Comparison with Similar Compounds
3-morpholinopropane-1-sulfonic acid (MOPS): Similar structure but lacks the hydroxyl group on the propane chain.
2-(N-morpholino)ethanesulfonic acid (MES): Contains an ethane chain instead of propane.
N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Contains a piperazine ring instead of morpholine.
Uniqueness: Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is unique due to the presence of both a morpholine ring and a hydroxyl group on the propane chain, which enhances its buffering capacity and stability over a wider pH range compared to similar compounds .
Properties
IUPAC Name |
sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFQLUVWDKCYSW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)







